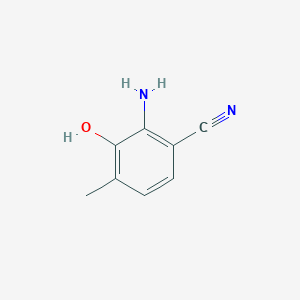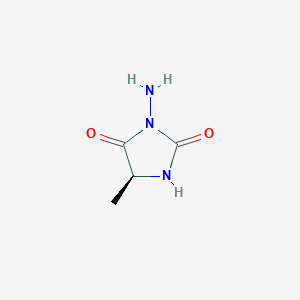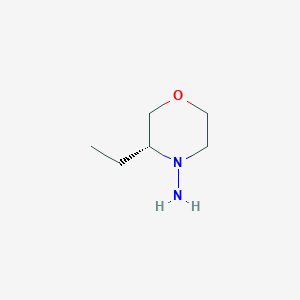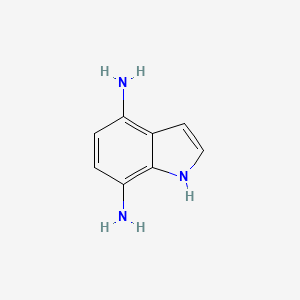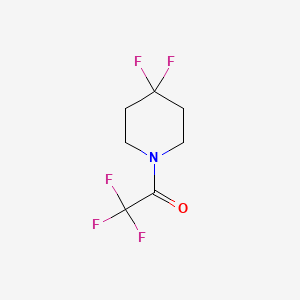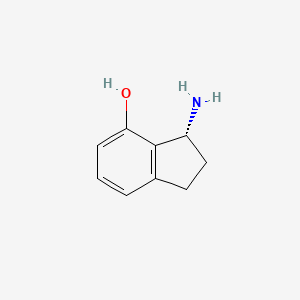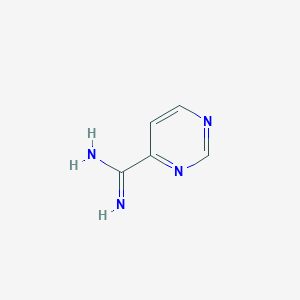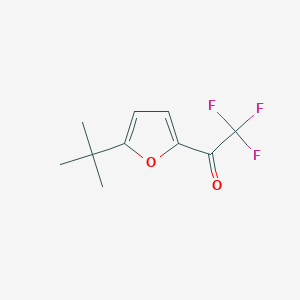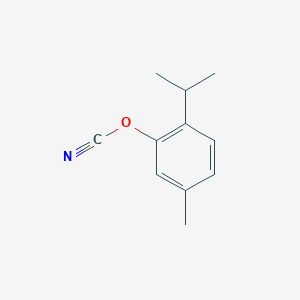
5-Methyl-2-(propan-2-yl)phenyl cyanate
Overview
Description
5-Methyl-2-(propan-2-yl)phenyl cyanate is a chemical compound that is widely used in scientific research. It is also known as isopropyl m-tolyl carbamate or IMC. This compound is a white crystalline solid that is soluble in organic solvents like acetone, ether, and chloroform. The molecular formula of IMC is C12H15NO2, and its molecular weight is 205.25 g/mol.
Mechanism Of Action
IMC acts as a nucleophile in chemical reactions due to the presence of the carbamate group. The carbamate group is a good leaving group that can be easily displaced by other nucleophiles like amines, alcohols, and thiols. The mechanism of action of IMC in chemical reactions involves the formation of a reactive intermediate that can undergo further reactions to form the desired product.
Biochemical And Physiological Effects
IMC has been reported to have some biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the nervous system. This inhibition can lead to an increase in the levels of acetylcholine, which can result in various physiological effects like muscle contractions, increased heart rate, and increased secretion of glands.
Advantages And Limitations For Lab Experiments
IMC has several advantages as a reagent for lab experiments. It is a stable compound that can be easily handled and stored. It is also readily available and inexpensive. However, IMC has some limitations as well. It is a toxic compound that should be handled with care. It can also react with other compounds in the lab, leading to unwanted side reactions.
Future Directions
There are several future directions for the use of IMC in scientific research. One direction is the synthesis of new bioactive compounds using IMC as a starting material. Another direction is the development of new methods for the synthesis of IMC and its derivatives. Additionally, the use of IMC in the synthesis of new materials like polymers and nanoparticles is an area of active research. Finally, the study of the biological activity of IMC and its derivatives is an important direction for future research.
Conclusion
In conclusion, 5-Methyl-2-(propan-2-yl)phenyl cyanate is a versatile reagent that is widely used in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. IMC has several advantages as a reagent for lab experiments, but it also has some limitations that should be considered. The future directions for the use of IMC in scientific research are diverse and promising.
Scientific Research Applications
IMC is widely used in scientific research as a reagent for the synthesis of various compounds like ureas, carbamates, and isocyanates. It is also used as a starting material for the synthesis of drugs and other bioactive compounds. IMC is a versatile reagent that can be used in different chemical reactions like amidation, esterification, and carbamation.
properties
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h4-6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFQHOWYPTUVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90667505 | |
| Record name | 5-Methyl-2-(propan-2-yl)phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90667505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(propan-2-yl)phenyl cyanate | |
CAS RN |
52805-53-5 | |
| Record name | 5-Methyl-2-(propan-2-yl)phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90667505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dihydropyrimido[4,5-d]pyrimidin-4-ol](/img/structure/B1500387.png)
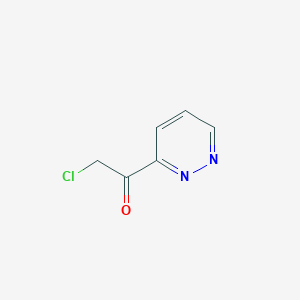
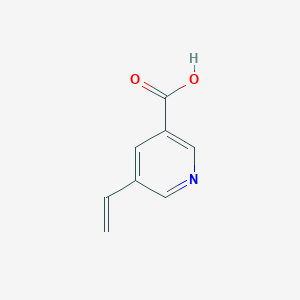

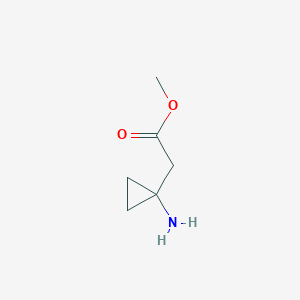
![Pyrido[3,4-b]pyrazin-7-amine](/img/structure/B1500396.png)
